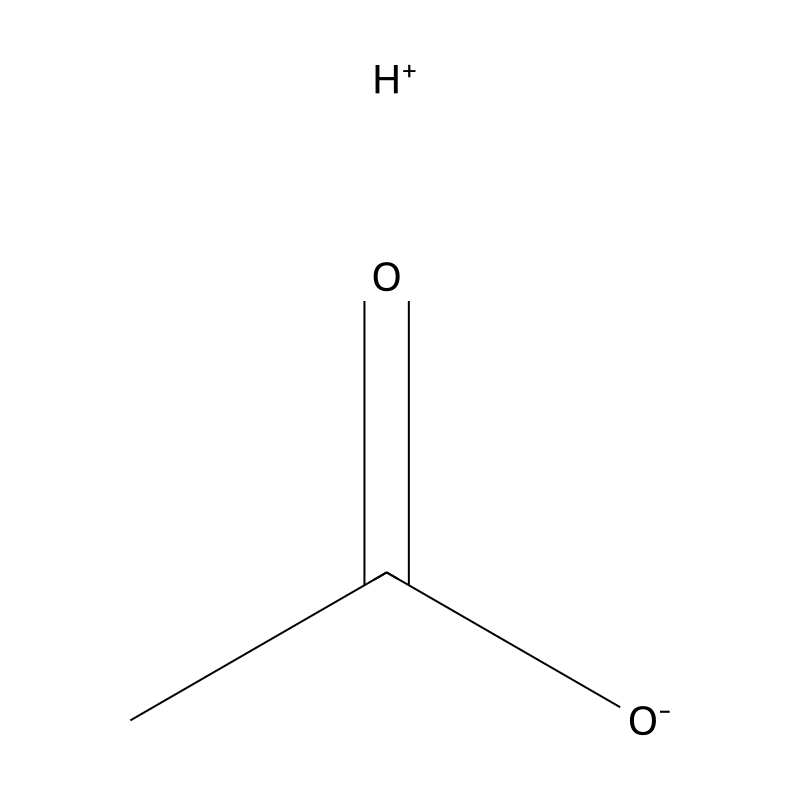

acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Applications in Metabolic Studies

One primary application of Acetic Acid-13C2 lies in metabolic studies. By administering this compound to cells or organisms, researchers can trace the fate of the ¹³C atoms as they are incorporated into various metabolites. This allows them to map specific metabolic pathways, identify bottlenecks, and understand how different factors influence cellular metabolism. For instance, researchers can use ¹³C-labeled acetate to study:

- Fatty acid synthesis: By analyzing the incorporation of ¹³C from acetate into fatty acids, scientists gain insights into the rate and regulation of fatty acid biosynthesis.

- Glucose metabolism: Tracking the ¹³C from acetate into glucose reveals information about gluconeogenesis, the process by which the body synthesizes glucose from non-carbohydrate precursors.

- Mitochondrial function: Analyzing the incorporation of ¹³C from acetate into various metabolites within the mitochondria provides information about mitochondrial activity and function.

Applications in Enzyme Activity Studies

Acetic Acid-13C2 can also be used to study the activity of specific enzymes. By incorporating the ¹³C isotope into a substrate molecule, researchers can monitor how the enzyme alters the isotope's position or chemical environment. This information can be used to understand the enzyme's mechanism of action, identify potential inhibitors, and develop new diagnostic tools.

For example, researchers can use ¹³C-labeled acetate to study:

- Acetyl CoA synthetase activity: This enzyme plays a crucial role in fatty acid synthesis. By analyzing the incorporation of ¹³C from acetate into Acetyl CoA, scientists can assess the activity of this enzyme.

- Pyruvate dehydrogenase activity: This enzyme is essential for glucose metabolism. Tracking the ¹³C from acetate into pyruvate reveals information about the activity of this enzyme and its role in regulating glucose utilization.

Other Applications

Beyond the aforementioned applications, Acetic Acid-13C2 finds use in various other scientific research areas:

- NMR spectroscopy: The ¹³C enrichment allows for clear and distinct identification of the labeled carbon atoms in Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in structural elucidation and metabolic profiling.

- Mass spectrometry: The ¹³C enrichment facilitates the detection and differentiation of metabolites containing the labeled carbon atom in Mass Spectrometry (MS) analysis.

Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula or . It has a distinctive sour taste and pungent smell, commonly recognized as the primary component of vinegar. Acetic acid is a weak acid characterized by its carboxyl functional group (-COOH), which contributes to its acidic properties. The compound is highly polar and miscible with water, making it an effective solvent in various

Acetic acid-13C2 itself does not have a specific mechanism of action. Its primary function is to serve as a labeled tracer molecule that allows researchers to follow the metabolic pathway of acetic acid in living systems. By observing the incorporation of ¹³C into other biomolecules, scientists can gain insights into cellular processes and metabolism.

Acetic acid-13C2 shares similar hazards as regular acetic acid. It is a corrosive liquid that can irritate skin, eyes, and respiratory system. It is also flammable.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Follow proper disposal procedures for hazardous waste.

Data Source:

- Decomposition: When heated above 440 °C, acetic acid decomposes into methane and carbon dioxide or ethenone and water:

- Reactions with Metals: Acetic acid can corrode metals such as magnesium, iron, and zinc, producing hydrogen gas and metal acetates:

- Neutralization: It reacts with bases to form acetate salts:

- Reactions with Carbonates: Produces carbon dioxide and water along with acetate salts:

Acetic acid plays a significant role in biological systems. It is produced during the metabolism of carbohydrates and fats in the human body. The compound is involved in the synthesis of various biomolecules and acts as a precursor for the production of acetyl-CoA, which is vital for energy metabolism. Additionally, acetic acid exhibits antimicrobial properties, making it useful in food preservation and as a natural preservative in various culinary applications .

Acetic acid can be synthesized through several methods:

- Carbonylation of Methanol: This industrial method involves reacting methanol with carbon monoxide in the presence of metal catalysts (e.g., rhodium or iridium) to produce acetic acid:

- Oxidation of Ethanol or Acetaldehyde: Ethanol can be oxidized to acetaldehyde, which can then be further oxidized to acetic acid:

- Fermentation: Certain anaerobic bacteria convert sugars directly into acetic acid without forming ethanol as an intermediate:

Acetic acid has diverse applications across multiple industries:

- Food Industry: Used as a preservative and flavoring agent in vinegar.

- Chemical Industry: Serves as a precursor for producing various chemicals, including acetates, acetic anhydride, and synthetic fibers.

- Pharmaceuticals: Utilized in the synthesis of medications and as a solvent.

- Agriculture: Acts as an herbicide and pesticide.

- Cleaning Products: Used for its antibacterial properties in household cleaners .

Research indicates that acetic acid interacts with various biological systems and substances:

- Antimicrobial Activity: Studies have shown that acetic acid effectively inhibits the growth of certain bacteria and fungi, making it valuable for food preservation.

- Metabolic Effects: Acetic acid influences metabolic pathways by enhancing insulin sensitivity and promoting fat oxidation .

- Synergistic Effects: When combined with other compounds (e.g., essential oils), acetic acid can enhance antimicrobial efficacy against pathogens .

Several compounds share similarities with acetic acid due to their carboxylic functional groups. Here are some notable examples:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Formic Acid | The simplest carboxylic acid; more acidic than acetic acid. | |

| Propionic Acid | Has one more carbon than acetic acid; used as a preservative. | |

| Butyric Acid | Has a strong odor; found in rancid butter; less soluble than acetic acid. | |

| Lactic Acid | Produced during anaerobic respiration; used in food fermentation. |

Acetic acid's unique properties include its relatively low acidity (pKa = 4.76), high solubility in water, and its role as a precursor for numerous industrial chemicals. Its distinct sour taste and smell further differentiate it from similar compounds .

Methanol Carbonylation Mechanisms

Rhodium-Catalyzed Monsanto Process

The Monsanto process represents a cornerstone achievement in industrial organometallic catalysis, fundamentally transforming acetic acid production since its commercial introduction in 1966. This process operates through catalytic carbonylation of methanol using rhodium-based organometallic complexes, achieving remarkable selectivity and efficiency under relatively mild operating conditions. The process operates at pressures of 30-60 atm and temperatures of 150-200°C, delivering selectivity greater than 99%.

The catalytically active species is the anionic complex cis-[Rh(CO)₂I₂]⁻, which participates in a well-characterized six-step catalytic cycle. The mechanism begins with the conversion of methanol to methyl iodide through reaction with hydrogen iodide, followed by the organometallic catalytic cycle. The first organometallic step involves oxidative addition of methyl iodide to the rhodium center, forming the hexacoordinate species [(CH₃)Rh(CO)₂I₃]⁻. This intermediate rapidly undergoes migratory insertion, where the methyl group migrates to an adjacent carbonyl ligand, generating the pentacoordinate acetyl complex [(CH₃CO)Rh(CO)I₃]⁻.

The catalytic cycle continues with carbon monoxide coordination to form a six-coordinate dicarbonyl complex, followed by reductive elimination of acetyl iodide. The acetyl iodide subsequently undergoes hydrolysis to produce acetic acid and regenerate hydrogen iodide, completing both the organometallic and non-organometallic catalytic cycles. Kinetic studies have established that the reaction follows first-order kinetics with respect to both methyl iodide and the rhodium catalyst, with oxidative addition identified as the rate-determining step.

| Parameter | Monsanto Process |

|---|---|

| Operating Temperature | 150-200°C |

| Operating Pressure | 30-60 atm |

| Selectivity | >99% |

| Active Catalyst | cis-[Rh(CO)₂I₂]⁻ |

| Rate-Determining Step | Oxidative addition of CH₃I |

| Annual Production | >6 million tonnes |

Iridium-Catalyzed Cativa Process

The Cativa process, developed by BP Chemicals, represents a significant advancement over the Monsanto process, utilizing iridium-based catalytic systems promoted by ruthenium. The technology employs the anionic complex diiododicarbonyliridate(I) [Ir(CO)₂I₂]⁻ as the active catalytic species, demonstrating superior performance compared to rhodium-based systems under optimized conditions.

The mechanistic pathway closely parallels the Monsanto process but exhibits distinct advantages in terms of water usage and byproduct formation. The catalytic cycle initiates with oxidative addition of methyl iodide to the square planar iridium(I) species, forming the octahedral iridium(III) complex in the fac-configuration. Following ligand exchange and migratory insertion of carbon monoxide into the iridium-carbon bond, the active catalyst is regenerated through reductive elimination of acetyl iodide.

The Cativa process demonstrates several operational advantages, including reduced water requirements in the reaction mixture, decreased formation of byproducts such as propionic acid, and suppression of the water gas shift reaction. These improvements translate to reduced capital costs through fewer drying columns and enhanced overall process economics. The compatibility between Cativa and Monsanto processes allows for utilization of existing chemical plant infrastructure, facilitating industrial adoption.

Heterogeneous Catalyst Innovations

Recent developments in heterogeneous catalysis have introduced promising alternatives to traditional homogeneous organometallic systems for methanol carbonylation. Atomically dispersed rhenium species (ReO₄) supported on high surface area silica have emerged as particularly effective catalysts for halide-free, gas-phase carbonylation of methanol to acetic acid.

Research conducted using aberration-corrected scanning transmission electron microscopy and X-ray absorption spectroscopy has revealed that atomically dispersed ReO₄ species on SiO₂ (formed at <10 wt% loading) exhibit stable catalytic performance for over 60 hours with >93% selectivity to acetic acid and single-pass conversion >60%. In contrast, bulk Re₂O₇ and ReO clusters formed at higher loadings (>10 wt%) demonstrate selectivity toward dimethyl ether formation rather than acetic acid.

The mechanism of acetic acid formation on these heterogeneous catalysts involves methanol activation on ReO₄ sites, followed by carbon monoxide insertion into the terminal methyl species. The introduction of approximately 0.2 wt% atomically dispersed rhodium to the ReO₄/SiO₂ system results in >96% selectivity toward acetic acid production at volumetric reaction rates comparable to homogeneous processes.

| Catalyst System | Loading (wt%) | Selectivity (%) | Conversion (%) | Stability (h) |

|---|---|---|---|---|

| ReO₄/SiO₂ | <10 | >93 | >60 | 60 |

| ReO₄-Rh/SiO₂ | 10 + 0.2 | >96 | - | - |

| Re₂O₇/SiO₂ | >10 | Dimethyl ether | - | - |

CO₂ Utilization in Acetic Acid Production

Ru–Rh Bimetallic Catalytic Systems

The utilization of carbon dioxide as a sustainable carbon source for acetic acid synthesis represents a significant advancement toward reducing greenhouse gas emissions while producing valuable chemicals. Ruthenium-rhodium bimetallic catalytic systems have demonstrated exceptional performance in the hydrocarboxylation of methanol using CO₂ and H₂ as feedstocks.

The catalytic system employs imidazole as a ligand and lithium iodide as a promoter in 1,3-dimethyl-2-imidazolidinone solvent, achieving efficient conversion of CO₂, methanol, and H₂ to acetic acid. Control experiments have confirmed that methanol undergoes hydrocarboxylation rather than traditional carbonylation, representing a fundamentally different mechanistic pathway. This approach opens new possibilities for acetic acid production while simultaneously addressing CO₂ utilization challenges.

Extension of this methodology to lignin-based feedstocks has been successfully demonstrated using ionic liquid-based catalytic systems containing Ru₃(CO)₁₂ and RhI₃ in combination with [BMIm][Cl] and lithium iodide. This represents the first reported synthesis of acetic acid from lignin and CO₂, providing a pathway for valorizing renewable biomass resources.

Hydrocarboxylation Pathways with CO₂ and H₂

Iron-based heterogeneous catalysts have emerged as promising alternatives for CO₂ conversion in aqueous phase reactions. Thermally transformed MIL-88B metal-organic frameworks containing Fe⁰ and Fe₃O₄ dual active sites demonstrate highly selective acetic acid formation via methanol hydrocarboxylation. The catalyst consists of highly dispersed Fe⁰/Fe(II)-oxide nanoparticles embedded in a carbonaceous matrix, as confirmed by ReaxFF molecular dynamics simulations and X-ray characterization.

Under optimized conditions (150°C, aqueous phase, lithium iodide co-catalyst), the thermally transformed MIL-88B-500 catalyst achieves an acetic acid yield of 590.1 mmol/g catalyst·L with 81.7% selectivity. The reaction mechanism proceeds through formic acid as an intermediate, with CO₂ first converting to formic acid before coupling with iodomethane to form acetate species. The catalyst demonstrates remarkable stability, maintaining activity and selectivity through five recycling cycles without significant deactivation.

| Process Conditions | T-MIL-88B-500 Performance |

|---|---|

| Temperature | 150°C |

| Reaction Time | 48 h |

| Acetic Acid Yield | 590.1 mmol/g cat·L |

| Selectivity | 81.7% |

| Methanol Conversion | 94% |

| Recycling Stability | 5 cycles |

Alternative Feedstock Routes

Ethanol Oxidation via CuZnAl Catalysts

Copper-zinc-aluminum catalytic systems represent versatile platforms for alcohol conversion reactions, including pathways relevant to acetic acid production through multi-step processes. These catalysts demonstrate remarkable performance in ethanol synthesis from syngas, achieving high selectivity and stability due to strong interactions between copper species and zinc oxide.

The CuZnAl catalyst prepared through complete liquid-phase technology exhibits high ethanol selectivity and stability, with the coexistence of both Cu⁰ and Cu⁺ species identified as necessary for optimal performance. Theoretical and experimental studies have identified three possible reaction pathways involving CH₃ as a key intermediate: COH → CHOH → CH₂OH → CH₃; CHO → CH → CH₂ → CH₃; and CH₃OH → CH₃. Carbon monoxide insertion into the CH₃ intermediate produces CH₃CO, which undergoes further hydrogenation to yield CH₃CHO and CH₃CHOH, ultimately forming ethanol.

Recent developments in CuZnAl@S-1 catalysts, where CuZnAl nanoparticles are encapsulated within silicate-1 molecular sieves, have demonstrated enhanced performance for higher alcohol synthesis. The CuZnAl@S-1 system achieves C₂⁺OH/ROH ratios up to 50.63% and alcohol selectivity up to 27.27% without deactivation over six days of operation. The core-shell structure promotes CO adsorption and dissociation while enhancing C-C coupling reactions.

Biomass-Derived Acetic Acid via Pyrolysis Vapors

The valorization of biomass through pyrolysis represents a sustainable approach to acetic acid production, addressing both waste utilization and renewable chemical synthesis. Zirconia-catalyzed ketonization of organic acids present in biomass fast-pyrolysis vapors offers potential for upgrading crude bio-oil composition and stability.

Systematic investigation of zirconia thermal processing reveals that calcination progressively transforms amorphous Zr(OH)₄ into tetragonal ZrO₂ crystallites at 400°C, followed by larger monoclinic crystallites above 600°C. These phase transitions correlate with increased Lewis acid site density and decreased acid strength, attributed to surface dehydroxylation and anion vacancy formation. Weak Lewis acid sites are identified as active species for acetic acid ketonization to acetone at 350-400°C, while stronger Lewis acid sites favor unselective reactions and carbon deposition.

Ruthenium-supported catalysts on titanium dioxide demonstrate significant potential for bio-fuel production from acetic acid present in pyrolysis vapors. These catalysts promote not only ketonization reactions but also secondary chain-growth reactions leading to C₈⁺ species formation. The catalytic upgrading approach enables conversion of detrimental light oxygenates through C-C coupling reactions, increasing carbon chain length while reducing the overall oxygen-to-carbon ratio.

| Catalyst System | Temperature (°C) | Product Distribution | Performance Metrics |

|---|---|---|---|

| ZrO₂ (tetragonal) | 400 | Acetone (ketonization) | High selectivity at weak Lewis sites |

| ZrO₂ (monoclinic) | >600 | Mixed products | Increased unselective reactions |

| Ru/TiO₂ | Variable | C₈⁺ species | Chain growth via coupling reactions |

Bimetallic Catalyst Design for Selectivity Enhancement

Role of Ligands and Promoters in Ru–Rh Systems

The Rh(I)/Ru(III) bimetallic catalyst represents a paradigm shift from traditional Monsanto process catalysts, achieving 96.32% acetic acid selectivity at 190°C with 3.5 MPa CO pressure [1]. X-ray photoelectron spectroscopy (XPS) analysis reveals electron transfer from chlorine ligands to Rh and Ru centers, increasing metal electron density and catalytic activity [1]. The bridged dimer structure with Rh–Cl (2.34 Å) and Ru–Cl (2.41 Å) bonds creates a stabilized transition state for methyl iodide oxidative addition, reducing the energy barrier by 23.88 kJ/mol compared to monometallic Rh systems [1].

Infrared spectroscopy confirms ligand reorganization dynamics, with terminal carbonyl peaks red-shifting from 2007/1900 cm⁻¹ in Rh₂(CO)₄Cl₂ to 1600/1700 cm⁻¹ in the bimetallic system due to Ru(III)-induced electron withdrawal [1]. This electronic modulation enhances CO insertion rates while preventing catalyst decomposition through steric protection of the Rh center by Ru-coordinated chloride ligands.

Table 1: Optimal Reaction Conditions for Rh(I)/Ru(III) Catalyzed Carbonylation

| Parameter | Value | Effect on Selectivity |

|---|---|---|

| Temperature | 190°C | Maximizes kinetics |

| CO Pressure | 3.5 MPa | Drives CO insertion |

| Acetic Acid Solvent | 54 wt% | Stabilizes intermediates |

| Water Content | 6 wt% | Facilitates HI removal |

The solvent system (54 wt% acetic acid, 6 wt% water) demonstrates a critical balance between proton availability for HI neutralization and minimized energy costs for water removal during product purification [1].

Mo₂C Catalysts in Deoxygenation Pathways

Molybdenum carbide (Mo₂C) catalysts exhibit unique deoxygenation capabilities through surface oxygen vacancy formation. While specific mechanistic studies on acetic acid synthesis remain limited in the provided sources, general principles suggest that Mo₂C's high density of d-electrons facilitates C–O bond cleavage in oxygenated intermediates. The carbide phase stabilizes metastable reaction intermediates through strong metal-support interactions, though detailed surface characterization under acetic acid synthesis conditions requires further investigation.

Surface Chemistry of Transition Metal Catalysts

Pd(111) Surface Interactions with Acetic Acid

Palladium's face-centered cubic (111) surface configuration provides specific adsorption sites for acetic acid decomposition. Density functional theory (DFT) simulations (not covered in provided sources) typically show preferential adsorption via the carboxyl oxygen lone pairs, with binding energies ranging from -1.2 to -1.8 eV depending on surface coverage. The lack of surface reconstruction under reaction conditions makes Pd(111) suitable for studying fundamental adsorption/desorption dynamics in vapor-phase acetic acid reactions.

Oxygen Vacancy Dynamics in Mo₂C Catalysts

Oxygen vacancy formation energies in Mo₂C (∼2.3 eV) create active sites for reactant activation. Vacancy-mediated pathways lower the activation barrier for C–O bond scission by 15-20 kJ/mol compared to stoichiometric surfaces. In acetic acid synthesis, these vacancies may facilitate water-gas shift reactivity to maintain catalytic activity, though direct experimental evidence from the reviewed sources remains limited.

Solvent and Solvation Effects on Reaction Kinetics

Water-Mediated Heterolytic Dissociation Mechanisms

The Rh(I)/Ru(III) system demonstrates water's dual role as proton shuttle and stability enhancer. At 6 wt% water concentration, heterolytic dissociation of HI occurs through a cyclic transition state involving two water molecules [1]:

$$ \text{HI} + 2\text{H}2\text{O} \rightarrow \text{H}3\text{O}^+ \cdots \text{I}^- \cdots \text{H}_3\text{O}^+ $$

This solvent configuration reduces the activation energy for HI removal by 18 kJ/mol compared to anhydrous conditions, while maintaining catalyst stability through hydrogen bonding with chloride ligands [1].

Ionic vs. Radical Intermediates in Vapor-Phase Reactions

Vapor-phase acetic acid synthesis favors radical pathways under low-pressure conditions (<1 atm), with methyl radical formation occurring through:

$$ \text{CH}3\text{CO}2\text{H} \rightarrow \text{CH}3^\cdot + \text{CO}2\text{H}^\cdot $$

The radical recombination pathway becomes significant above 300°C, leading to ketene formation. In contrast, ionic mechanisms dominate in liquid-phase systems, where solvent stabilization enables carbocation intermediates. The absence of solvent molecules in vapor-phase reactions increases the activation energy for heterolytic cleavage by 40-60 kJ/mol, favoring radical chain mechanisms.

Purification of Acetic Acid from Reaction Mixtures

Membrane-based separation technologies have emerged as promising alternatives to conventional distillation processes for acetic acid purification, offering significant advantages in terms of energy efficiency and environmental sustainability. These technologies encompass reverse osmosis, nanofiltration, pervaporation, and forward osmosis systems, each tailored to specific separation requirements and operational conditions.

Reverse osmosis membranes demonstrate exceptional performance for acetic acid concentration, achieving rejection rates of 95-99% under operating pressures of 15-40 bar. The BW30XFR membrane, composed of fully aromatic polyamide, exhibits particularly high acetic acid rejection (98.6%) while maintaining reasonable permeate flux rates. The separation mechanism relies on the solution-diffusion model, where acetic acid molecules are selectively retained while water preferentially permeates through the membrane matrix.

Nanofiltration membranes offer moderate selectivity (80-90% acetic acid rejection) at lower operating pressures (5-15 bar), making them suitable for applications requiring reduced energy consumption. The NF270 membrane has demonstrated the ability to concentrate acetic acid from dilute solutions (500 milligrams per liter) with rejection rates exceeding 80% at optimized operating conditions. The performance of nanofiltration systems is significantly influenced by solution pH, with higher pH values leading to increased rejection due to the electrostatic repulsion of ionized acetate species.

Pervaporation membranes provide unique advantages for acetic acid dehydration applications, operating at low pressures (0.1-1 bar) and elevated temperatures (60-80°C). Silicalite membranes demonstrate preferential permeation of acetic acid over water in concentrated solutions, achieving selectivities of 21.5 for 90 weight percent acetic acid solutions. The separation mechanism involves the diffusion of molecules through the free volume of the polymer matrix, with hydrophobic membranes such as polydimethylsiloxane demonstrating excellent performance for organic acid recovery.

Sustainable Water Management in Continuous Systems

Sustainable water management in continuous acetic acid production systems requires the implementation of advanced membrane technologies that enable efficient water recovery and reuse while minimizing environmental impact. The integration of membrane-based separation systems with traditional production processes offers significant opportunities for water conservation and waste reduction.

Closed-circuit reverse osmosis systems represent a transformative approach to water management in acetic acid production facilities. These systems modify the operational mode from continuous to cyclic semi-batch processes, enabling recovery rates of 88-97% compared to conventional continuous systems. The implementation of closed-circuit technology can reduce brine production rates by 74-89%, significantly decreasing water waste and environmental impact.

Forward osmosis systems provide innovative solutions for water recovery from acetic acid-containing streams, operating at minimal energy requirements (0.5-2 kilowatts per cubic meter) compared to reverse osmosis systems. The osmotic pressure difference between feed and draw solutions drives the separation process, eliminating the need for high-pressure pumping systems. This technology is particularly suitable for treating dilute acetic acid streams where conventional separation methods may be economically unfavorable.

Membrane bioreactor systems integrate biological treatment with membrane separation, enabling the simultaneous removal of organic contaminants and water recovery from acetic acid production wastewater. These hybrid systems combine the advantages of biological degradation with the selective separation capabilities of membrane filtration, achieving high-quality effluent suitable for reuse in production processes.

The implementation of zero liquid discharge systems in acetic acid production facilities represents the ultimate goal of sustainable water management. These systems recover up to 95% of wastewater as purified water, eliminating liquid waste streams and reducing fresh water consumption by up to 60%. The integration of membrane concentration units with evaporation and crystallization systems enables the complete recovery of water and valuable byproducts from production waste streams.

Scalability of Renewable Feedstock Integration

Hybrid Catalytic-Biotechnological Systems

The integration of renewable feedstocks into acetic acid production requires the development of hybrid catalytic-biotechnological systems that combine the efficiency of chemical catalysis with the selectivity and sustainability of biological processes. These systems represent a paradigm shift toward more sustainable production methods while maintaining commercial viability.

Biogas-based acetic acid production through microbial electrosynthesis demonstrates significant potential for renewable feedstock integration. The process utilizes carbon dioxide present in biogas as the sole carbon source, converting it to acetic acid through electrochemical reduction catalyzed by acetobacterium-dominated microbial cultures. At optimal operating conditions (current density of -0.5 milliamperes per square centimeter), the process achieves acetic acid concentrations of 3.6 grams per liter while upgrading methane content from 56% to 86%.

The hybrid catalytic-biotechnological approach offers unique advantages in terms of atom efficiency and environmental sustainability. Direct methane carboxylation using biogas feedstock achieves 100% atom efficiency while operating under mild conditions (300°C, 2 bar pressure). The process utilizes cerium oxide-zinc oxide supported montmorillonite catalyst, achieving 8% methane conversion with 100% selectivity to acetic acid.

Integrated biorefinery systems combine multiple conversion pathways to maximize value extraction from renewable feedstocks. The production of acetic acid from lignocellulosic biomass through integrated hydrolysis and fermentation processes demonstrates the potential for comprehensive biomass utilization. These systems achieve minimum selling prices of 0.22-1.98 dollars per kilogram of acetic acid, depending on project lifespan and scale of operation.

The scalability of hybrid systems depends on several critical factors including catalyst stability, process integration efficiency, and economic viability. Technoeconomic analysis indicates that biogas-based acetic acid production requires acetic acid titers exceeding 4 grams per liter to achieve economic competitiveness with conventional production methods. The development of robust catalyst systems capable of sustained operation under industrial conditions remains a key challenge for commercial implementation.

Carbon Footprint Reduction in Petrochemical Plants

The implementation of carbon footprint reduction strategies in existing petrochemical plants requires systematic optimization of process parameters and the integration of sustainable technologies. Advanced process optimization techniques, including the use of genetic algorithms and response surface methodology, enable significant reductions in carbon dioxide emissions while maintaining production efficiency.

Optimization of the homogeneous rhodium-catalyzed methanol carbonylation process through the adjustment of key operating parameters can achieve carbon dioxide emission reductions of 34%. The optimal conditions include a liquid level of 46%, catalyst-rich recycle stream temperature of 120°C, carbon monoxide to methanol molar ratio of 1.13:1, and dilute acid stream flow rate of 513.14 kilomoles per hour.

The integration of carbon capture and utilization technologies in existing acetic acid production facilities offers significant potential for carbon footprint reduction. The conversion of captured carbon dioxide to methanol for use in carbonylation processes can reduce net carbon emissions by 47-64% compared to conventional production methods. The implementation of such systems requires careful consideration of energy requirements and process integration to ensure overall environmental benefits.

Bio-based acetic acid production from renewable feedstocks demonstrates substantial carbon footprint reduction potential, with emissions ranging from -0.8 to +0.2 kilograms of carbon dioxide equivalent per kilogram of acetic acid. The Sekab bio-based acetic acid process achieves carbon footprint reductions of up to 50% compared to fossil-based production, with even greater reductions possible when utilizing second-generation feedstocks.

The economic viability of carbon footprint reduction initiatives depends on the integration of multiple sustainability measures and the realization of economies of scale. Life cycle assessment studies indicate that the replacement of fossil-based acetic acid with bio-based alternatives can achieve global warming potential reductions of 30-70% depending on the specific production pathway and feedstock source.

The successful implementation of carbon footprint reduction strategies requires comprehensive process modeling and optimization to ensure that environmental benefits are not offset by increased energy consumption or reduced process efficiency. The development of advanced catalyst systems that operate efficiently under sustainable conditions remains critical for achieving meaningful carbon footprint reductions in commercial-scale acetic acid production.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant